molecular formula C7H5ClFI B1383543 2-Fluoro-5-iodobenzyl chloride CAS No. 1261749-34-1

2-Fluoro-5-iodobenzyl chloride

Cat. No. B1383543
CAS RN: 1261749-34-1
M. Wt: 270.47 g/mol
InChI Key: XVPJABNPZBSPIK-UHFFFAOYSA-N
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Description

“2-Fluoro-5-iodobenzyl chloride” is a chemical compound with the linear formula FC6H3(I)COCl . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-5-iodobenzyl chloride” is CHClFIO . It has an average mass of 284.454 Da and a monoisotopic mass of 283.890106 Da .


Chemical Reactions Analysis

As mentioned earlier, “2-Fluoro-5-iodobenzyl chloride” is used as a reactant in the preparation of biologically and pharmacologically active molecules . Specific details about these reactions are not available in the sources I found.


Physical And Chemical Properties Analysis

“2-Fluoro-5-iodobenzyl chloride” is a solid with a melting point of 30-34 °C (lit.) . It has a density of 2.0±0.1 g/cm3, a boiling point of 269.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 49.4±0.3 cm3 .

Scientific Research Applications

Radiopharmaceutical Development

2-Fluoro-5-iodobenzyl chloride has been instrumental in developing radiopharmaceuticals, particularly as an analogue for positron emission tomography (PET). Vaidyanathan et al. (1994) synthesized (4-[18F]-fluoro-3-iodobenzyl)guanidine ([18F]FIBG) starting from a compound structurally similar to 2-fluoro-5-iodobenzyl chloride, showcasing its potential as an MIBG analogue for PET imaging (Vaidyanathan, Affleck, & Zalutsky, 1994). Additionally, the same group explored radioiodinated and astatinated analogues of this compound, further expanding its applications in radiopharmaceutical chemistry (Vaidyanathan, Affleck, & Zalutsky, 1996).

Oncological Research

In oncological research, compounds similar to 2-fluoro-5-iodobenzyl chloride have been synthesized for mapping O(6)-alkylguanine-DNA alkyltransferase, a crucial protein in cancer pathology. Vaidyanathan et al. (2000) developed radiolabeled guanine derivatives for this purpose, demonstrating the compound's significance in understanding cancer mechanisms (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, & Zalutsky, 2000).

Synthesis of Medical Compounds

This compound has also facilitated the synthesis of various medical compounds. For instance, Izumi et al. (2007) reported a practical one-step synthesis of an HIV-Integrase Inhibitor using a component structurally related to 2-fluoro-5-iodobenzyl chloride (Izumi, Kabaki, Uenaka, & Shimizu, 2007).

Development of Imaging Agents

The development of novel imaging agents, especially for PET, is another area where this compound plays a role. For example, Zhang et al. (2004) synthesized a PET imaging agent for the peripheral benzodiazepine receptor, using a structure closely related to 2-fluoro-5-iodobenzyl chloride (Zhang, Maeda, Ogawa, Noguchi, Ito, Yoshida, Okauchi, Obayashi, Suhara, & Suzuki, 2004).

Safety And Hazards

“2-Fluoro-5-iodobenzyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . Safety measures include wearing protective equipment and avoiding dust formation .

properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJABNPZBSPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodobenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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